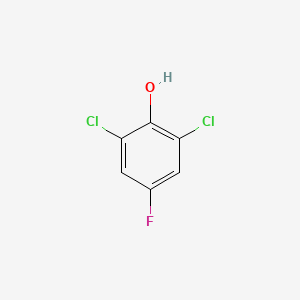

2,6-Dichloro-4-fluorophenol

Description

Significance of Halogenated Phenols in Advanced Chemical Synthesis

Halogenated phenols are organic compounds that feature one or more halogen atoms and a hydroxyl group attached to a benzene (B151609) ring. quora.com The presence of halogens—fluorine, chlorine, bromine, or iodine—significantly influences the electronic properties and reactivity of the phenol (B47542) ring, making these compounds highly versatile intermediates in organic synthesis. nih.govbeilstein-journals.org They are fundamental to the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and specialty polymers. nih.govontosight.aigoogle.com

The introduction of halogen atoms into a molecule can enhance the therapeutic potential of a drug or modify the efficacy of an agrochemical. nih.gov For instance, halogenated phenols are key precursors in the production of fungicides and herbicides. google.comgoogle.com They can be utilized to create phenoxyacetic acids, which possess insecticidal and fungicidal properties. google.com Furthermore, these compounds are crucial in the pharmaceutical industry, where they serve as building blocks for active pharmaceutical ingredients (APIs). mlunias.comontosight.ai The specific placement of halogen atoms can direct further chemical modifications, allowing for the construction of complex molecular architectures with desired biological activities. scientificupdate.comacs.org The development of efficient and selective methods for the halogenation of phenols remains an active area of research, highlighting the sustained importance of these compounds in modern chemical synthesis. beilstein-journals.orgscientificupdate.com

Research Context and Scope for 2,6-Dichloro-4-fluorophenol

This compound is a distinct member of the halogenated phenol family, characterized by the presence of two chlorine atoms and one fluorine atom on the phenolic ring. ontosight.ai This specific arrangement of halogens imparts a unique set of chemical properties that make it a valuable intermediate in specialized chemical synthesis. ontosight.ai

The primary research interest in this compound lies in its application as a precursor for more complex molecules, particularly in the agrochemical and pharmaceutical sectors. ontosight.ai For example, it is a known intermediate in the synthesis of certain pesticides. Its structural features allow for targeted reactions, making it an essential component in the multi-step synthesis of various bioactive compounds. nih.govnih.gov

Research on this compound also extends to the development of synthetic methodologies. For instance, processes have been developed for its preparation from related compounds like 2,6-dichlorophenol (B41786) or through the chlorination of 4-fluorophenol (B42351). google.compatsnap.comorgsyn.orgchemicalbook.com The study of its synthesis and reactions contributes to the broader understanding of how to manipulate polysubstituted aromatic compounds, which is a fundamental aspect of organic chemistry.

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂FO | nist.gov |

| Molecular Weight | 180.992 g/mol | nist.gov |

| CAS Registry Number | 392-71-2 | nist.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192447 | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-71-2 | |

| Record name | 2,6-Dichloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 4 Fluorophenol

Established Synthetic Pathways for 2,6-Dichloro-4-fluorophenol

The preparation of this compound can be achieved through several established routes, primarily involving the manipulation of phenolic or aniline (B41778) precursors. These methods focus on the controlled introduction of halogen atoms onto the aromatic ring or the chemical transformation of existing functional groups.

A primary strategy for synthesizing this compound involves starting with a simpler phenolic compound and introducing the required halogen atoms. This can be approached in two ways: chlorinating a fluorinated phenol (B47542) or fluorinating a chlorinated phenol.

One pathway begins with 4-fluorophenol (B42351) and introduces two chlorine atoms. The direct chlorination of 4-fluorophenol using agents like chlorine gas or sulfuryl chloride can yield a mixture of chlorinated products. google.comgoogle.com While the primary product under certain conditions is 2-chloro-4-fluorophenol (B157789), the reaction can also produce this compound as a subsequent product or a byproduct. google.comgoogle.com Process control is crucial, as the reaction can proceed to form more highly chlorinated phenols. google.com The selectivity towards this compound is highly dependent on the reaction conditions and the molar ratio of the chlorinating agent used. google.com

An alternative and more targeted approach involves the fluorination of 2,6-dichlorophenol (B41786). This method benefits from the pre-existing dichlorinated structure, requiring only the specific introduction of a fluorine atom at the para-position. A documented method uses N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate as the fluorinating agent. prepchem.com The reaction, conducted in a solvent such as 1,1,2-trichloroethane, yields this compound. prepchem.com

| Precursor | Reagent | Solvent | Temperature | Time | Conversion | Reference |

| 2,6-Dichlorophenol | N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate | 1,1,2-Trichloroethane | 55°C | 8 hours | 24% | prepchem.com |

This table outlines a specific method for the synthesis of this compound via fluorination.

The synthesis of the precursor, 2,6-dichlorophenol, can be accomplished through methods such as the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com

Another well-established pathway to this compound is through the derivatization of a corresponding aniline, specifically 2,6-dichloro-4-fluoroaniline. oakwoodchemical.comchemrio.com This multi-step process leverages the diazotization reaction, a fundamental transformation in aromatic chemistry. byjus.com

The synthesis begins with the conversion of the primary aromatic amine, 2,6-dichloro-4-fluoroaniline, into a diazonium salt. byjus.com This is typically achieved by reacting the aniline with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid) at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt. byjus.comijirset.com

Once the 2,6-dichloro-4-fluorobenzenediazonium salt is formed, it undergoes hydrolysis. byjus.com By heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the desired this compound. This entire sequence is a variation of the Sandmeyer reaction. The precursor, 2,6-dichloro-4-fluoroaniline, can itself be prepared from related nitroaromatic compounds through reduction. google.com

Novel Approaches in this compound Synthesis

While traditional methods are well-documented, research continues to seek more efficient and selective synthetic routes. Novel approaches in organic synthesis often focus on the development of new reagents and methodologies that offer improved yields, milder reaction conditions, or greater functional group tolerance.

The use of specific and advanced fluorinating agents, such as the N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate mentioned previously, represents a more modern approach compared to harsher, classical fluorination techniques. prepchem.com These types of reagents offer greater control and selectivity in the fluorination step.

Furthermore, emerging trends in synthetic chemistry, such as the use of self-optimizing continuous-flow reactors and high-throughput experimentation, represent a paradigm shift in creating complex molecules. semanticscholar.org These automated systems can rapidly screen a wide range of variables—including temperature, catalysts, solvents, and reagent ratios—to quickly identify the optimal conditions for a given reaction. semanticscholar.org While not yet specifically documented for the synthesis of this compound, the application of such automated platforms could lead to the discovery of highly efficient and novel synthetic pathways.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield of this compound Derivatives

The optimization of reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and purity while minimizing byproducts and waste. semanticscholar.org For a molecule like this compound, where multiple isomers and degrees of halogenation are possible, achieving high selectivity is paramount.

In the chlorination of 4-fluorophenol, key variables to optimize include temperature and the stoichiometry of the chlorinating agent. google.com An excess of the chlorinating agent can lead to the formation of unwanted, more highly chlorinated byproducts. google.com Conversely, insufficient chlorination will leave unreacted starting material. google.com The choice of solvent can also influence the reaction's selectivity. google.com

For the aniline derivatization route, strict temperature control during the diazotization step is crucial. ijirset.com Diazonium salts are often unstable at higher temperatures, and allowing the reaction to warm prematurely can lead to decomposition and the formation of numerous byproducts. byjus.com The concentration of the acid and the rate of addition of the nitrite source are also key parameters to control for a successful reaction.

Modern optimization strategies often employ Design of Experiments (DoE) and machine learning algorithms to explore the complex interplay between multiple reaction variables simultaneously. semanticscholar.org This allows for the efficient mapping of the reaction space to find the global optimum for yield and selectivity, a significant advancement over traditional one-variable-at-a-time optimization. semanticscholar.org

| Synthetic Route | Key Parameters for Optimization | Goal of Optimization | Potential Issues | Reference |

| Chlorination of 4-Fluorophenol | Temperature, Molar ratio of chlorinating agent, Solvent | Maximize yield of dichloro-product, Minimize over-chlorination | Formation of mono-chloro and trichloro- byproducts | google.comgoogle.com |

| Fluorination of 2,6-Dichlorophenol | Choice of fluorinating agent, Reaction time, Temperature | Improve conversion rate, Ensure para-selectivity | Low conversion, Isomer formation | prepchem.com |

| Diazotization of 2,6-Dichloro-4-fluoroaniline | Temperature, Acid concentration, Reagent addition rate | Maximize diazonium salt formation, Prevent decomposition | Decomposition of unstable diazonium salt, Side reactions | byjus.comijirset.com |

This table summarizes key optimization parameters for the synthesis of this compound.

Advanced Reaction Mechanisms and Chemical Reactivity of 2,6 Dichloro 4 Fluorophenol

Oxidative Transformation Mechanisms of 2,6-Dichloro-4-fluorophenol

The oxidation of this compound is a significant transformation pathway, leading to the formation of reactive intermediates and stable quinone products. This process is of interest in various chemical and biological systems.

Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a wide range of phenolic compounds in the presence of a peroxide, typically hydrogen peroxide (H₂O₂). The oxidation of this compound (DCFP) by peroxidases proceeds via a one-electron oxidation mechanism. acs.orgnih.gov

The existence of the DCFP• radical has been confirmed using electron spin resonance (ESR) spectroscopy. acs.org This technique allows for the detection and characterization of paramagnetic species like free radicals. The ESR spectrum of the DCFP• provides insight into its electronic structure and the distribution of the unpaired electron. For comparison, the related 2,4,6-trichlorophenoxyl radical (TCP•) exhibits a 1:2:1 triplet in its EPR spectrum due to the interaction of the unpaired electron with the two equivalent meta-protons, with characteristic hyperfine coupling constants. nih.gov

Table 1: Spectroscopic Data for Phenoxyl Radical Intermediates

| Radical Intermediate | Parent Compound | Spectroscopic Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-fluorophenoxyl radical (DCFP•) | This compound | Electron Spin Resonance (ESR) | Confirmed formation of a transient free radical. | acs.org |

| 2,4,6-trichlorophenoxyl radical (TCP•) | 2,4,6-Trichlorophenol (B30397) | Electron Paramagnetic Resonance (EPR) | 1:2:1 triplet spectrum with aH(3,5) = 2.35 gauss. | nih.gov |

Following the initial formation of the phenoxyl radical, the oxidative pathway leads to the formation of benzoquinone derivatives. In the case of this compound, the expected major product is 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ). acs.orgnih.govnih.gov This transformation involves a two-electron oxidation of the parent phenol (B47542) and results in the displacement of the para-fluorine substituent. acs.org

The mechanism is believed to proceed from the DCFP• radical, which can undergo further reactions, such as dimerization or reaction with other nucleophiles. However, a prominent pathway is the formation of the quinone. This is analogous to the well-documented oxidation of 2,4,6-trichlorophenol (TCP), which yields 2,6-dichloro-1,4-benzoquinone as the single major product. nih.gov Studies on the formation of DCBQ from various aromatic precursors have shown that chlorinated phenols are efficient precursors, with molar formation yields that can reach up to 4.9% under specific chlorination conditions. nih.gov

Table 2: Major Oxidation Products from Halogenated Phenols

| Starting Phenol | Major Oxidation Product | Reaction Type | Reference |

|---|---|---|---|

| This compound | 2,6-Dichloro-1,4-benzoquinone | Peroxidase-catalyzed oxidation | acs.org |

| 2,4,6-Trichlorophenol | 2,6-Dichloro-1,4-benzoquinone | Peroxidase-catalyzed oxidation | nih.gov |

| Various Phenols | 2,6-Dichloro-1,4-benzoquinone | Chlorination in water | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

The aromatic ring of this compound is subject to substitution reactions, but the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group. However, in this compound, both ortho positions are blocked by chlorine atoms. The para position is occupied by fluorine. While the hydroxyl group directs electrophiles to these positions, the steric hindrance from the chlorine atoms and the presence of the fluorine atom make further electrophilic substitution challenging under standard conditions. Electrophilic attack would likely require harsh conditions and may not be regioselective. For instance, the chlorination of 4-fluorophenol (B42351) can yield 2-chloro-4-fluorophenol (B157789), with this compound being formed as a subsequent product, indicating that the positions ortho to the hydroxyl group are reactive towards electrophiles like chlorine. google.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for simple aryl halides. libretexts.org The reaction typically requires strong activation by electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglumenlearning.com

In this compound, the chlorine and fluorine atoms are electron-withdrawing but are not as strongly activating as nitro groups. Therefore, direct nucleophilic displacement of the chlorine or fluorine atoms would be expected to be slow and require forcing conditions, such as high temperatures and very strong nucleophiles. libretexts.org

Halogen Exchange and Functional Group Interconversion Strategies for this compound

Modifying the halogen and hydroxyl substituents on this compound can be achieved through various synthetic strategies.

Halogen Exchange (Halex) Reactions: The replacement of one halogen with another on an aromatic ring is a known transformation. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, often requiring a metal catalyst. nih.gov For instance, aryl chlorides can be converted to aryl fluorides using sources like potassium fluoride (B91410), often in polar aprotic solvents at high temperatures, sometimes with the aid of catalysts like aminophosphonium salts. google.com Conversely, converting the C-F bond to a C-Cl or C-Br bond is also possible. Metal-mediated processes, for example using nickel(II) halides, can facilitate the exchange of one halogen for another on an aromatic ring under high-temperature conditions. nih.gov These methods could potentially be applied to selectively exchange the fluorine or chlorine atoms on this compound, depending on the specific reagents and conditions employed.

Functional Group Interconversion: The hydroxyl group of this compound is a prime site for functional group interconversion, which can alter the molecule's reactivity. Common strategies include:

Conversion to Ethers and Esters: The phenolic hydroxyl can be readily converted into an ether (e.g., by Williamson ether synthesis) or an ester (e.g., by reaction with an acyl chloride or anhydride). These transformations modify the electronic properties of the ring and can serve as protecting groups.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group to facilitate nucleophilic substitution. This is commonly achieved by converting it to a sulfonate ester, such as a tosylate or mesylate. nih.gov These groups are excellent leaving groups in substitution reactions.

Conversion to a Halogen: Direct conversion of the hydroxyl group to a halogen is possible using various reagents. For example, 2,4,6-trichloro acs.orgnist.govnih.govtriazine has been used for the conversion of alcohols to the corresponding chlorides. nih.gov

Table 3: Common Functional Group Interconversion Strategies

| Transformation | Reagent Class | Resulting Functional Group | Purpose |

|---|---|---|---|

| Esterification | Acyl Halides / Anhydrides | Ester (-OCOR) | Protection, modify electronics |

| Etherification | Alkyl Halides (with base) | Ether (-OR) | Protection, modify electronics |

| Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | Sulfonate Ester (-OSO₂R) | Create a good leaving group |

| Halogenation | Halogenating Agents (e.g., SOCl₂) | Halogen (-Cl, -Br) | Enable further substitutions |

Spectroscopic Characterization and Vibrational Analysis of 2,6 Dichloro 4 Fluorophenol

Fourier Transform Infrared (FT-IR) Spectroscopy of 2,6-Dichloro-4-fluorophenol

FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov In a study on the related compound 2,6-dichlorophenol (B41786), a broad peak observed at 3448 cm⁻¹ was attributed to the O-H stretching of the phenol (B47542) group. researchgate.net The position and nature of this peak can be influenced by intra- and intermolecular hydrogen bonding.

Research on 4-fluorophenol (B42351) has shown that the C-F stretching band is often mixed with other vibrational modes. rsc.org Furthermore, the hydroxyl (OH) stretch in solution can exhibit a characteristic high-frequency peak around 3600 cm⁻¹. rsc.org The presence of electron-withdrawing chlorine and fluorine atoms on the phenyl ring of DCFP is expected to influence the vibrational frequencies of the various functional groups.

Table 1: FT-IR Spectral Data for this compound and Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2,6-Dichlorophenol | O-H Stretch | 3448 | researchgate.net |

Note: Specific peak assignments for this compound require further detailed experimental and computational studies.

Laser-Raman Spectroscopy of this compound

For halogenated phenols, the vibrations involving the carbon-halogen bonds and the phenyl ring are of particular interest. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign Raman active modes. karazin.ua

Advanced Nuclear Magnetic Resonance (NMR) Studies of this compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For this compound, ¹H NMR and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for this compound is not detailed in the search results, information on related compounds is available. For instance, ¹³C NMR data is available for 2,6-dibromo-4-fluorophenol. chemicalbook.com The chemical shifts in DCFP would be influenced by the electronegativity and positions of the chlorine and fluorine substituents on the aromatic ring.

Table 2: Predicted NMR Resonances for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | Doublet |

| ¹H (Hydroxyl) | 4.0 - 7.0 | Singlet (broad) |

| ¹³C (C-OH) | 150 - 160 | - |

| ¹³C (C-Cl) | 120 - 130 | - |

| ¹³C (C-F) | 155 - 165 | Doublet (due to C-F coupling) |

Note: These are predicted ranges and actual values may vary. The multiplicity of the ¹³C peak attached to fluorine will be a doublet due to spin-spin coupling.

Mass Spectrometry (MS) Fragmentation Patterns of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of this compound is 180.992 g/mol . nist.gov

Upon electron ionization, the molecule will form a molecular ion (M⁺). Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with M+2 and M+4 peaks. whitman.edu

Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-O bond. For halogenated compounds, the loss of a halogen atom or a hydrogen halide molecule is also a typical fragmentation pattern. whitman.edu In the case of DCFP, fragmentation could involve the loss of Cl, HCl, F, or HF. whitman.edu

A study on 2,4-dichlorophenol (B122985) showed a molecular ion peak at m/z 162 and major fragment peaks at m/z 98 and 64. researchgate.net For this compound, the molecular ion peak would be expected at m/z 180 (for the ³⁵Cl isotopes).

Table 3: Predicted Major Fragmentation Ions for this compound

| Ion | m/z (for ³⁵Cl) | Possible Loss |

|---|---|---|

| [C₆H₃Cl₂FO]⁺ | 180 | Molecular Ion (M⁺) |

| [C₆H₃ClFO]⁺ | 145 | Loss of Cl |

| [C₅H₃ClFO]⁺ | 117 | Loss of Cl and CO |

| [C₆H₂Cl₂F]⁺ | 161 | Loss of OH |

Note: The m/z values will vary depending on the chlorine isotopes (³⁵Cl and ³⁷Cl) present in the fragment.

Computational Chemistry and Quantum Mechanical Studies of 2,6 Dichloro 4 Fluorophenol

Density Functional Theory (DFT) Calculations for 2,6-Dichloro-4-fluorophenol

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting molecular properties. karazin.ua By utilizing the B3LYP functional with a 6-311+G(d,p) basis set, the electronic structure and properties of this compound have been determined. karazin.uasemanticscholar.org

The molecular geometry of this compound was optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. semanticscholar.orgresearchgate.net This process determines the lowest energy arrangement of atoms in the molecule. The resulting optimized structural parameters, including bond lengths, are crucial for understanding the molecule's conformation. The title molecule contains two C-Cl bonds, six C-C bonds, one C-F bond, one O-H bond, two C-H bonds, and one C-O bond. semanticscholar.orgresearchgate.net The computed values for these bond lengths provide a detailed picture of the molecular structure. semanticscholar.org

Table 1: Optimized Geometrical Parameters (Bond Lengths in Å) for this compound using DFT/B3LYP/6-311+G(d,p) (Data sourced from a 2023 study by Surbhi et al.) semanticscholar.orgresearchgate.net

| Bond | Bond Length (Å) |

| C1-C2 | 1.391 |

| C1-C6 | 1.401 |

| C1-O10 | 1.359 |

| C2-C3 | 1.385 |

| C2-CL11 | 1.745 |

| C3-C4 | 1.381 |

| C4-C5 | 1.381 |

| C4-F13 | 1.359 |

| C5-C6 | 1.385 |

| C6-CL12 | 1.745 |

| O10-H14 | 0.962 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap points to a more reactive and less stable molecule. semanticscholar.org

For this compound, the HOMO and LUMO energies were calculated using the Time-Dependent DFT (TD-DFT) method with the B3LYP/6-311+G(d,p) basis set. semanticscholar.org The computed energies of HOMO, LUMO, and their corresponding energy gap reveal the potential for charge transfer within the molecule. semanticscholar.orgresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound using DFT/B3LYP/6-311+G(d,p) (Data sourced from a 2023 study by Surbhi et al.) researchgate.net

| Parameter | Value (eV) |

| EHOMO | -0.26498 |

| ELUMO | -0.04094 |

| Energy Gap (ΔE) | 0.22404 |

Hartree-Fock (HF) Method Applications for this compound

The Hartree-Fock (HF) method is an ab initio computational approach used to approximate the wave function and energy of a quantum many-body system. wikipedia.org It is a self-consistent field (SCF) method that provides a foundational understanding of electronic structure, although it does not account for electron correlation to the same extent as DFT. wikipedia.orgyoutube.com

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. semanticscholar.org This analysis for this compound was performed using the Hartree-Fock method with the 6-311+G(d,p) basis set. karazin.uasemanticscholar.org The resulting charge distribution indicates the localization of positive and negative charges on different atoms, which is critical for understanding the molecule's electrostatic potential and intermolecular interactions. semanticscholar.orgresearchgate.net

Table 3: Mulliken Charges of this compound Computed by HF/6-311+G(d,p) (Data sourced from a 2023 study by Surbhi et al.) semanticscholar.orgresearchgate.net

| Atom No. | Atom | Charge (e) |

| 1 | C | 0.380699 |

| 2 | C | -0.076865 |

| 3 | C | -0.038456 |

| 4 | C | 0.049448 |

| 5 | C | -0.038457 |

| 6 | C | -0.076865 |

| 7 | H | 0.224851 |

| 8 | H | 0.224851 |

| 9 | H | 0.457816 |

| 10 | O | -0.665761 |

| 11 | Cl | -0.220629 |

| 12 | Cl | -0.220630 |

| 13 | F | 0.000000 |

Thermodynamic Function Calculations for this compound

The thermodynamic properties of this compound, such as enthalpy, heat capacity, free energy, and entropy, have been computationally determined. researchgate.net These calculations were performed for a pressure of 1 atmosphere over a temperature range of 200–1500 K, assuming a rigid rotor-harmonic oscillator model. researchgate.net These functions are vital for predicting the compound's stability and behavior under varying thermal conditions.

Statistically computed thermodynamic functions provide a quantitative measure of the molecule's thermal energy, disorder, and spontaneity of processes. researchgate.net The variations of these properties with absolute temperature have been analyzed. researchgate.net

Table 4: Statistically Computed Thermodynamic Functions for this compound at 300 K (Data sourced from a study by Usham, et al.) researchgate.net

| Thermodynamic Function | Value |

| Enthalpy (H) | 5.176 KCal/mol |

| Heat Capacity (Cp) | 25.132 Cal/mol·K |

| Free Energy (F) | -64.401 KCal/mol |

| Entropy (S) | 81.924 Cal/mol·K |

Molecular Polarizability Studies of this compound

The molecular polarizability of this compound (2,6,4-DCFP) has been a subject of computational investigation to understand its electronic properties and reactivity. Molecular polarizability is a fundamental electronic property that describes the tendency of a molecule's charge distribution to be distorted from its normal shape by an external electric field. These studies are crucial for understanding the intermolecular interactions and the nature of chemical bonds within the molecule.

One of the key approaches to studying the molecular properties of organic compounds like this compound involves computational methods. researchgate.net For instance, the optimal molecular geometry of this compound has been determined using Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method, employing the 6-311+G(d,p) basis set. karazin.ua Such computational approaches provide a foundation for calculating various electronic properties, including molecular polarizability. karazin.ua

Table 1: Computational Methods for Molecular Property Analysis of this compound

| Computational Method | Basis Set | Properties Investigated | Reference |

| Density Functional Theory (DFT/B3LYP) | 6-311+G(d,p) | Optimal molecular geometry, Homo-Lumo analysis | karazin.ua |

| Hartree-Fock (HF) | 6-311+G(d,p) | Optimal molecular geometry, Mulliken charge distribution | karazin.ua |

| Semi-empirical delta-function model | Not applicable | Average molecular polarizability | researchgate.net |

Environmental Transformation and Biodegradation Pathways of 2,6 Dichloro 4 Fluorophenol

Microbial Degradation Mechanisms of Halogenated Phenols Relevant to 2,6-Dichloro-4-fluorophenol

The microbial breakdown of halogenated phenols is a critical process in their environmental detoxification. For a compound like this compound, two primary microbial degradation pathways are of significant interest: reductive dechlorination and hydroxylation followed by ring fission.

Reductive Dechlorination Pathways

Under anaerobic conditions, a key initial step in the degradation of many chlorinated phenols is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is mediated by various anaerobic microbial consortia. While specific studies on this compound are limited, research on analogous compounds such as 2,6-dichlorophenol (B41786) (2,6-DCP) provides valuable insights.

In anaerobic sediments, 2,6-DCP has been observed to undergo reductive dechlorination to form 2-chlorophenol. rsc.org This transformation suggests that a similar initial step could occur for this compound, potentially leading to the formation of 2-chloro-4-fluorophenol (B157789) or 6-chloro-4-fluorophenol. The rate and extent of reductive dechlorination are influenced by several factors, including the number and position of chlorine substituents. Generally, dechlorination is more rapid for compounds with fewer chlorine atoms. rsc.org

The process of reductive dehalogenation is not limited to chlorinated compounds. While fluorinated aromatics are often more resistant to degradation, some microorganisms have demonstrated the ability to defluorinate certain compounds under specific conditions. However, studies on anaerobic enrichment cultures have shown that while fluorobenzoates can be degraded under denitrifying conditions, fluorophenols, including 4-fluorophenol (B42351), have been found to be recalcitrant over extended periods under various anaerobic conditions. researchwithrutgers.com This suggests that the fluorine atom in this compound might be more persistent than the chlorine atoms under anaerobic conditions.

Table 1: Examples of Reductive Dechlorination of Chlorinated Phenols by Microbial Consortia

| Original Compound | Microbial Consortium | Key Intermediate(s) | Reference |

| 2,6-Dichlorophenol | Estuarine sediment microorganisms | 2-Chlorophenol | rsc.org |

| 2,4-Dichlorophenol (B122985) | Anaerobic pond sediment | 4-Chlorophenol | nih.govnih.gov |

| 2,4,6-Trichlorophenol (B30397) | Anaerobic digester sludge | 2,4-Dichlorophenol, 4-Chlorophenol | mdpi.com |

Hydroxylation and Ring Fission Mechanisms

In aerobic environments, the primary degradation pathway for halogenated phenols often involves hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by cleavage of the ring. This process is typically catalyzed by monooxygenase or dioxygenase enzymes.

For this compound, an initial hydroxylation event could occur. Studies with the bacterium Rhodococcus opacus 1CP have shown that monofluorophenols are initially hydroxylated to form the corresponding fluorocatechols. researchgate.net For instance, 4-fluorophenol is converted to 4-fluorocatechol. This suggests that this compound could be hydroxylated to form a dichlorofluorocatechol derivative.

Following hydroxylation, the aromatic ring is cleaved. This is a critical step that breaks down the stable aromatic structure. Ring-cleaving dioxygenases catalyze this reaction, which can occur via two main routes: ortho-cleavage or meta-cleavage. nih.gov The specific pathway depends on the microbial species and the enzymes they produce. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which forms 2,4-dichlorophenol as an intermediate, proceeds through the formation of a dichlorocatechol that subsequently undergoes ortho-cleavage. researchgate.net

The presence of the fluorine atom can influence the degradation pathway. In the degradation of 4-fluorophenol by Arthrobacter sp. strain IF1, the initial step is the formation of benzoquinone with the release of a fluoride (B91410) ion, which is then reduced to hydroquinone (B1673460). nih.gov This hydroquinone is further metabolized via hydroxyquinol, leading to ring cleavage. This pathway demonstrates that enzymatic defluorination can occur early in the degradation process.

Table 2: Key Enzymes and Intermediates in the Aerobic Degradation of Halogenated Phenols

| Original Compound | Microorganism | Key Enzyme(s) | Key Intermediate(s) | Reference |

| 4-Fluorophenol | Arthrobacter sp. strain IF1 | Monooxygenase | Benzoquinone, Hydroquinone, Hydroxyquinol | nih.gov |

| 2,4,6-Trichlorophenol | Cupriavidus necator JMP134 | Monooxygenase | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol | nih.gov |

| Monofluorophenols | Rhodococcus opacus 1CP | Phenol (B47542) hydroxylase, Catechol 1,2-dioxygenase | Fluorocatechols, Fluoromuconates | researchgate.net |

Abiotic Degradation Processes of this compound in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. Photodegradation, or the breakdown of compounds by light, is a particularly important abiotic process for phenols in aquatic environments.

Studies on the photodegradation of halogenated phenols have shown that they can be transformed by UV irradiation. The efficiency of photodegradation can be influenced by the presence of other substances in the water, such as nitrate. rsc.org The degradation of halogenated phenols in UV/PDS (persulfate) and UV/H2O2 (hydrogen peroxide) advanced oxidation processes is primarily driven by radicals. rsc.org The degradation products and pathways indicate that the sulfate (B86663) radical reacts mainly via electron transfer, while the hydroxyl radical reacts via both electron transfer and hydroxyl addition. rsc.org

For this compound, direct photolysis in sunlit surface waters is a potential transformation pathway. The presence of two chlorine atoms and a fluorine atom on the aromatic ring will influence the rate and products of photodegradation. Research on other halogenated phenols suggests that photolysis can lead to the cleavage of the carbon-halogen bond. nih.govresearchgate.net

Environmental Monitoring and Persistence Studies of this compound

Specific environmental monitoring data for this compound are not widely available in the scientific literature. However, the persistence of this compound can be inferred from studies on related organofluorine and organochlorine compounds. The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds particularly resistant to degradation. nih.gov

Monitoring for halogenated phenols in environmental samples such as water and soil typically involves analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.netcdc.gov These methods are highly sensitive and can detect low concentrations of these pollutants. For organofluorine compounds specifically, techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy and combustion ion chromatography (CIC) are also employed to determine total organofluorine content in environmental samples. nih.govasm.org

The persistence of this compound in the environment will depend on a variety of factors, including the presence of adapted microbial populations, sunlight intensity, and the chemical composition of the surrounding soil and water. The combination of chlorine and fluorine atoms on the same aromatic ring presents a unique challenge for both microbial and abiotic degradation processes, and further research is needed to fully understand its environmental behavior and long-term fate.

Biological Interactions and Mechanistic Toxicology of 2,6 Dichloro 4 Fluorophenol

Mechanisms of Cellular Response to 2,6-Dichloro-4-fluorophenol Exposure

While direct studies on the cellular response to this compound are limited, the mechanisms of toxicity can be inferred from research on structurally similar dichlorophenols and trichlorophenols. The cellular response to these compounds often involves the induction of oxidative stress and subsequent damage to cellular macromolecules.

A key mechanism implicated in the toxicity of chlorophenols is the generation of reactive oxygen species (ROS). For instance, studies on 2,4,6-trichlorophenol (B30397) have shown that its metabolism can lead to the formation of semiquinone radicals. These radicals can then participate in redox cycling, producing ROS which can cause single-strand breaks in DNA nih.gov. This production of ROS and the resulting DNA damage are significant factors in the reported tumorigenicity of 2,4,6-trichlorophenol in animal models nih.gov.

The cellular response to dichlorophenols such as 2,4-DCP has been observed to involve effects on the liver, central nervous system, and reproductive system in animal studies. cdc.govnih.gov Exposure to 2,4-DCP has been associated with hepatocellular hypertrophy and necrosis in animal models nih.gov. Furthermore, neurological effects, including lethargy and convulsions, have been noted cdc.govnih.gov.

It is plausible that this compound elicits similar cellular stress responses. The presence of chlorine and fluorine atoms on the phenol (B47542) ring can influence its electronic properties and reactivity, potentially leading to the formation of free radicals and the induction of oxidative stress within cells. The specific pathways and the extent of damage would, however, be dependent on the unique structural and electronic characteristics of this compound.

Table 1: Potential Cellular Responses to this compound Exposure (Inferred from related compounds)

| Cellular Response | Potential Mechanism | Affected Organelles/Macromolecules |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) through redox cycling of metabolites. | DNA, Lipids, Proteins |

| DNA Damage | Single-strand breaks induced by ROS. | Nucleus |

| Hepatotoxicity | Cellular damage in the liver, potentially leading to hypertrophy and necrosis. | Endoplasmic Reticulum, Mitochondria |

| Neurotoxicity | Disruption of normal neurological function. | Neurons |

Structure-Activity Relationships in Halogenated Phenols and Potential Relevance to this compound

The biological activity of halogenated phenols is intrinsically linked to their chemical structure, including the number, type, and position of the halogen substituents on the phenol ring. Structure-activity relationship (SAR) studies on various halogenated compounds provide insights into the potential toxicological profile of this compound.

For polychlorinated biphenyls (PCBs), the toxicity is dependent on the position and number of chlorine atoms on the biphenyl (B1667301) ring acs.org. Generally, an increase in the number of chlorine substitutions is associated with decreased cell viability acs.org. This suggests that the two chlorine atoms in this compound are significant contributors to its biological activity.

The presence of a fluorine atom at the para-position further modifies the properties of the molecule. Fluorine is highly electronegative and can impact the acidity (pKa) and lipophilicity (logD) of the compound nih.gov. These physicochemical properties are crucial for a molecule's ability to cross cell membranes and interact with intracellular components. Studies on fluorinated carboxylic acid bioisosteres have shown that the replacement of other functional groups with fluorine can lead to significant changes in these properties nih.gov. Therefore, the fluorine atom in this compound is expected to play a key role in modulating its biological activity compared to its non-fluorinated dichlorophenol counterparts.

Table 2: Influence of Structural Features on the Activity of Halogenated Aromatic Compounds

| Structural Feature | Influence on Physicochemical Properties | Potential Impact on Biological Activity |

| Number of Halogen Atoms | Increases lipophilicity. | Can increase toxicity by enhancing bioaccumulation. |

| Position of Halogen Atoms | Affects molecular shape and planarity. | Influences binding to specific receptors (e.g., Ah receptor). |

| Type of Halogen Atom (Cl vs. F) | Fluorine is more electronegative and can alter pKa and lipophilicity differently than chlorine. | Modulates membrane permeability and interaction with biological targets. |

Enzymatic Biotransformation of this compound

The enzymatic biotransformation of halogenated phenols is a critical process that determines their persistence in the environment and their toxicokinetics in organisms. While specific data for this compound is scarce, the metabolic pathways can be predicted based on studies of other chlorinated phenols.

The degradation of dichlorophenols and trichlorophenols often involves oxidative enzymes. Fungi, for instance, utilize extracellular oxidoreductases like laccases and peroxidases to degrade these compounds nih.govnih.gov. The degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium is initiated by lignin (B12514952) peroxidases (LiP) or manganese peroxidases (MnP), which catalyze an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone (B104592) researchgate.net. Similarly, laccases have been shown to effectively degrade 2,6-dichlorophenol (B41786) nih.gov. It is therefore likely that this compound could be a substrate for these types of enzymes, initiating its breakdown through an oxidative process.

In mammals, the metabolism of chlorophenols primarily occurs in the liver and involves two main phases. Phase I metabolism often involves cytochrome P450 (CYP) enzymes, which can hydroxylate the aromatic ring. The metabolism of 2,4,6-trichlorophenol by rat liver microsomes has been shown to produce 2,6-dichloro-1,4-hydroquinone nih.gov.

Phase II metabolism involves the conjugation of the phenol or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for chlorophenols are glucuronidation and sulfation researchgate.net. Studies on 2,4-dichlorophenol (B122985) have identified glucuronide and sulfate (B86663) conjugates as major urinary metabolites in rats researchgate.net. It is highly probable that this compound undergoes similar conjugation reactions, forming 2,6-dichloro-4-fluorophenyl-glucuronide and 2,6-dichloro-4-fluorophenyl-sulfate. The sulfation of a related compound, 2,6-dichloro-4-nitrophenol, has been demonstrated to be catalyzed by phenolsulfotransferase (PST) in rat liver cytosol nih.gov.

Table 3: Predicted Enzymatic Biotransformation Pathways for this compound

| Biotransformation Phase | Enzyme Family | Potential Reaction | Predicted Metabolite(s) |

| Phase I (Oxidation) | Laccases, Peroxidases (in fungi) | Oxidative dehalogenation | Dichlorofluoro-benzoquinone |

| Cytochrome P450 (in mammals) | Hydroxylation | Dichlorofluoro-hydroquinone | |

| Phase II (Conjugation) | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | 2,6-dichloro-4-fluorophenyl-glucuronide |

| Sulfotransferases (SULTs) | Sulfation | 2,6-dichloro-4-fluorophenyl-sulfate |

Advanced Applications of 2,6 Dichloro 4 Fluorophenol in Chemical Synthesis

Role as a Key Intermediate in Agrochemical Synthesis

The structural motifs present in 2,6-Dichloro-4-fluorophenol are frequently found in a variety of modern pesticides. The compound serves as a crucial precursor for the synthesis of highly active insecticides and other crop protection agents, particularly those based on pyrazole (B372694) and dihalopropene structures.

The synthesis of potent insecticides often involves the conversion of this compound into its corresponding hydrazine (B178648) derivative. This intermediate, 2,6-dichloro-4-fluorophenylhydrazine, is a cornerstone for building pyrazole-based active ingredients. These pyrazole insecticides are known neurotoxins that act as antagonists on γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to nervous system disruption and death. kpi.ua The synthesis proceeds through the condensation of the aryl hydrazine with a suitable diketone or a functionalized acrylonitrile, such as (ethoxymethylene)malononitrile, to form the core pyrazole ring system. kpi.uanih.gov

For instance, research has demonstrated the synthesis of novel 1-aryl-1H-pyrazole-4-carbonitriles and 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes starting from precursors related to this compound. nasa.govchemimpex.comgoogle.com These reactions, such as those utilizing the Vilsmeier-Haack reagent for formylation, highlight the utility of this chemical family in creating a diverse library of potential agrochemicals for activity screening. nasa.govchemimpex.com Furthermore, related 2,6-dichlorophenol (B41786) compounds are documented as vital intermediates for producing dihalopropene compounds that exhibit significant insecticidal and acaricidal activity. justia.com

Table 1: Application of this compound Derivatives in Agrochemical Synthesis

| Precursor Class | Resulting Agrochemical Class | Mechanism of Action (Example) | Key Synthetic Reaction |

|---|---|---|---|

| Aryl Hydrazines | Pyrazole Insecticides (e.g., Fiproles) | GABA-gated chloride channel antagonist | Condensation with diketones or functionalized acrylonitriles |

| Phenols | Dihalopropene Insecticides/Acaricides | Not specified | Reaction with sulfuryl chloride and a secondary amine |

| Phenylhydrazones | Pyrazole-4-carbaldehydes | Intermediate for further functionalization | Vilsmeier-Haack formylation |

Utilization in Pharmaceutical Development for Novel Compounds

In medicinal chemistry, the introduction of halogen atoms into a molecule is a well-established strategy for modulating its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. iau.ir this compound serves as a valuable fluorinated building block for the synthesis of new chemical entities with therapeutic potential. researchgate.netguidechem.com Its structured halogenation pattern makes it an attractive starting point for creating complex scaffolds.

One notable application is in the synthesis of diphenylamine (B1679370) derivatives. The diphenylamine framework is considered a useful structure for the development of new drugs. nih.gov A patented synthesis method describes the reaction of 2,6-dichloro-4-aminophenol (a closely related derivative) with phenol (B47542) to produce 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol. nih.gov This process creates a C-N linkage, forming the core diphenylamine structure which can be further modified. Such compounds are explored for a range of biological activities.

Moreover, the broader class of fluorophenoxyacetic acid derivatives has been investigated for therapeutic applications. For example, a copper (II) complex incorporating 4-fluorophenoxyacetic acid hydrazide demonstrated significant DNA-cleaving abilities and pro-apoptotic effects in cancer cells, highlighting its potential as a candidate for anticancer therapy. nih.gov While not a direct derivative of the title compound, this research underscores the value of the fluorophenoxy motif in designing bioactive molecules. The availability of this compound allows for the systematic exploration of how additional halogen substitutions on this pharmacophore can influence efficacy and selectivity.

Table 2: Pharmaceutical Scaffolds Derived from this compound Intermediates

| Starting Intermediate | Resulting Molecular Scaffold | Potential Therapeutic Area | Synthetic Approach |

|---|---|---|---|

| 2,6-dichloro-4-aminophenol | Diphenylamine | General Drug Discovery | C-N coupling reaction with phenol |

| This compound | Fluorophenoxyacetic acid derivatives | Anticancer | Derivatization and complexation |

Integration into Specialty Chemical and Material Science Applications

The reactivity of the phenolic hydroxyl group, combined with the stability imparted by the halogenated aromatic ring, makes this compound a candidate for incorporation into high-performance polymers and other specialty materials. Its structure can be integrated into polymer backbones to enhance thermal stability, chemical resistance, and flame retardancy.

One of the primary applications in this area is in the synthesis of poly(aryl ether)s, such as poly(aryl ether sulfone)s (PAES). These high-performance thermoplastics are known for their excellent mechanical strength and stability at high temperatures. kpi.ua The synthesis of PAES typically involves a nucleophilic substitution reaction between an activated dihalogenated monomer and a bisphenate salt. kpi.uanih.gov Dihalogenated phenols like this compound can be used to synthesize the necessary monomers for these polymerization reactions. The presence of fluorine can influence the polymer's final properties, including its solubility and glass transition temperature.

Similarly, this compound is a potential building block for fluorinated poly(aryl thioethers). Research into organocatalyzed methods for synthesizing these polymers highlights the reaction between thiols and activated aryl electrophiles, such as those derived from fluorinated phenols. These materials are of interest for advanced coatings and devices where chemical inertness and specific electronic properties are required.

Additionally, the compound's derivatives can be used to create specialized tools for chemical synthesis. For example, polymer-supported linkers based on dichlorophenyl structures have been developed for solid-phase organic synthesis, enabling the efficient creation of libraries of compounds for research and discovery. The development of liquid crystals containing fluorinated quaterphenyl (B1678625) units, synthesized from fluorinated phenyl boronic acids, also points to the utility of such building blocks in the field of advanced optical materials. guidechem.com

Future Research Directions and Emerging Paradigms for 2,6 Dichloro 4 Fluorophenol

Development of Sustainable Synthetic Routes

Traditional methods for the synthesis of halogenated phenols often rely on harsh reagents and generate significant waste streams. The development of sustainable, "green" synthetic routes for 2,6-Dichloro-4-fluorophenol is a critical area for future research, aiming to enhance efficiency, reduce environmental impact, and improve safety.

Future research will likely focus on several key areas:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other highly substituted phenols, research could explore cascade reactions using readily available starting materials under mild, environmentally friendly conditions, potentially eliminating the need for transition-metal catalysts and high temperatures. acs.org

Biocatalysis and Enzymatic Halogenation: The use of halogenase enzymes offers a highly selective and environmentally benign alternative to traditional chemical halogenation. researchgate.net Future studies could investigate the engineering of halogenases to regioselectively introduce chlorine and fluorine atoms onto a phenol (B47542) backbone, operating at mild pH and temperature. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green heating source that can accelerate reaction times, improve yields, and reduce side reactions in organic synthesis. nih.gov Applying this technology to the synthesis of this compound could lead to more efficient and economical production processes.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or 2-methyltetrahydrofuran (B130290) is a core principle of green chemistry. acs.orgnih.gov Research into the solubility and reactivity of intermediates in these solvents will be crucial for developing sustainable synthetic protocols. acs.org

| Strategy | Key Advantages | Research Challenges |

|---|---|---|

| Catalyst-Free Cascade Reactions | High atom economy, mild conditions, reduced metal waste. acs.org | Substrate scope, control of regioselectivity. |

| Biocatalytic Halogenation | High selectivity, mild reaction conditions, biodegradable catalysts. researchgate.net | Enzyme stability, substrate specificity, cofactor regeneration. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. nih.gov | Scale-up feasibility, potential for localized overheating. |

| Green Solvents | Reduced toxicity and environmental impact, improved safety. nih.gov | Solubility of reagents, reaction kinetics, solvent recovery. |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound can serve as a versatile building block for more complex molecules. Future research into novel catalytic transformations will unlock new applications and synthetic pathways.

Key areas for exploration include:

Photocatalytic C-H Functionalization: Phenols and their corresponding anions (phenolates) can act as potent photocatalysts under visible light irradiation. researchgate.net This opens the door to novel C-H functionalization reactions of this compound, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: While the goal of sustainable synthesis is to reduce reliance on metals, they remain powerful tools for complex molecule construction. Investigating the reactivity of the C-Cl, C-F, and O-H bonds in this compound in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could yield a diverse library of derivatives with potential biological or material applications.

Oxidative Coupling and Polymerization: Laccase enzymes have been shown to degrade dichlorophenols through oxidative coupling reactions. nih.gov This same principle could be harnessed to catalytically synthesize novel polymers or oligomers from this compound. The properties of these materials would be influenced by the unique substitution pattern of the monomer.

Advanced Environmental Remediation Technologies for this compound Contamination

Chlorinated phenols are recognized as persistent and toxic environmental pollutants. researchgate.net The potential release of this compound into the environment necessitates the development of effective remediation strategies.

Future research should focus on:

Advanced Oxidation Processes (AOPs): AOPs are a set of technologies designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). wikipedia.org Techniques such as Fenton and photo-Fenton reactions, UV/H₂O₂, and photocatalysis have proven effective for the degradation of other dichlorophenols and are promising for this compound. nih.govredalyc.org Research will aim to optimize parameters like pH, catalyst dosage, and oxidant concentration for complete mineralization into harmless substances like CO₂, H₂O, and inorganic ions. wikipedia.orgredalyc.orgresearchgate.net

Bioremediation: The use of microorganisms to break down environmental pollutants is an eco-friendly and cost-effective remediation approach. nih.gov Studies have identified fungal and bacterial strains capable of degrading 2,6-dichlorophenol (B41786). nih.govresearchgate.net Future work should involve isolating and engineering microbes that can specifically target and metabolize this compound, potentially using it as a carbon or energy source. nih.gov Identifying the specific enzymes and degradation pathways will be crucial for developing practical bioremediation technologies. nih.gov

Catalytic Wet Oxidation: This process involves the oxidation of organic compounds in water at elevated temperatures and pressures, often with the aid of a heterogeneous catalyst. researchgate.net It is a potent method for destroying persistent organic pollutants. researchgate.net Investigating novel, stable, and reusable catalysts for the wet oxidation of this compound could provide a robust solution for treating concentrated industrial effluents.

| Technology | Mechanism | Potential Advantages | Research Focus |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals for mineralization. wikipedia.org | Rapid degradation, effective for recalcitrant compounds. wikipedia.orgnih.gov | Optimization of reaction conditions, catalyst development. researchgate.net |

| Bioremediation | Microbial metabolism of the pollutant. nih.gov | Environmentally friendly, low cost, potential for in-situ application. researchgate.net | Isolation of specific microbial strains, genetic engineering of enzymes. |

| Catalytic Wet Oxidation | Liquid-phase oxidation at high temperature and pressure with a catalyst. researchgate.net | Effective for high-concentration waste streams, destruction of pollutants. researchgate.net | Development of durable and highly active catalysts. |

Integration of Machine Learning and AI in Predicting this compound Reactivity and Environmental Fate

The intersection of computational chemistry and artificial intelligence (AI) is creating a new paradigm in chemical research. Applying these tools to this compound can accelerate discovery and deepen understanding.

Emerging applications include:

Predicting Reaction Outcomes and Optimizing Synthesis: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products of a given set of reactants and reagents. researchgate.net By training models that include data on halogenated phenols, researchers could predict optimal conditions (catalyst, solvent, temperature) for the synthesis and functionalization of this compound, reducing the need for extensive trial-and-error experimentation. nih.gov These models can even learn from "dark reactions" (failed attempts) to better define the boundaries of successful synthesis. friedler.net

Modeling Environmental Fate and Transport: Environmental Fate Models (EFMs) use quantitative descriptions of processes like degradation, transport, and transfer to predict the behavior and concentration of chemicals in the environment. mdpi.com AI can enhance these models by incorporating complex variables and learning from existing environmental data. This would allow for more accurate predictions of how this compound might distribute and persist in soil, water, and air.

Quantum Chemistry-Informed AI: The reactivity of this compound is fundamentally governed by its electronic structure. karazin.ua By generating quantum chemical data (e.g., using Density Functional Theory), researchers can create robust datasets to train machine learning models. karazin.uaresearchgate.net These models could then rapidly predict properties like bond dissociation energies, reaction barriers, and potential degradation pathways, providing insights that would otherwise require computationally expensive calculations. nih.gov

Q & A

Q. How can researchers verify the purity of 2,6-dichloro-4-fluorophenol during synthesis?

To confirm purity, employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, as ≥98% purity is often required for experimental reproducibility . Additionally, melting point determination (47–51°C) serves as a preliminary check . For structural validation, use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze chlorine and fluorine substituent positions, referencing the InChI code (1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to its irritant properties (hazard code R36/37/38), use PPE including nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood to avoid inhalation. Waste must be segregated in halogenated organic containers and processed by certified waste management services to prevent environmental contamination .

Q. How can researchers optimize solvent selection for recrystallizing this compound?

Perform solubility tests in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) at varying temperatures. Given its boiling point (142°C at 100 mmHg), low-boiling solvents like dichloromethane may be suitable for rapid crystallization. Monitor crystal formation via microscopy to assess purity .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental toxicity values for this compound be resolved?

In a study, predicted toxicity (0.80) diverged from experimental data (1.56) due to unaccounted synergistic effects with environmental matrices. To address this, combine computational models (e.g., QSAR) with in vitro assays using HepG2 cells to validate mechanisms like oxidative stress induction . Cross-validate results with structural analogs (e.g., 2,4-dichlorophenol) to identify substituent-specific effects .

Q. What methodologies are effective for studying the environmental persistence of this compound?

Use OECD 301B biodegradation tests under aerobic conditions, monitoring degradation via LC-MS. For photolytic stability, conduct UV-Vis spectroscopy in aqueous solutions at pH 6. Compare half-lives with fluorinated analogs (e.g., 4-fluorophenol) to assess halogenation impacts . Synchrotron-based X-ray absorption spectroscopy can track chlorine/fluorine speciation in soil matrices .

Q. How can this compound serve as a precursor in radiopharmaceutical synthesis?

Leverage nucleophilic aromatic substitution with no-carrier-added (n.c.a.) [¹⁸F]fluoride to synthesize radiolabeled derivatives. Optimize reaction conditions (e.g., Kryptofix 2.2.2 as a phase-transfer catalyst) and purify via semi-preparative HPLC. Validate radiochemical purity (>95%) using radio-TLC .

Q. What strategies mitigate interference from this compound in analytical assays?

Develop a Solid-Phase Microextraction (SPME) protocol with polydimethylsiloxane/divinylbenzene fibers to isolate the compound from complex matrices. Pair with GC-MS using a DB-5MS column and electron capture detection (ECD) for enhanced specificity at trace levels (LOD < 0.1 ppm) .

Data-Driven Research Questions

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

Apply Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying C-4 as the most electrophilic site. Validate predictions experimentally via nitration reactions, analyzing regioselectivity with ¹H NMR .

Q. What experimental designs are suitable for assessing the compound’s role in hydrogen-bonded supramolecular assemblies?

Crystallize this compound with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze crystal packing via X-ray diffraction. Compare O–H···N/F interactions with non-fluorinated chlorophenols to quantify fluorine’s steric and electronic effects .

Q. How can researchers reconcile conflicting data on the compound’s octanol-water partition coefficient (log P)?

Use shake-flask methods at controlled pH (5–7) and validate results via HPLC retention time correlation. Address inconsistencies by calibrating with reference standards (e.g., 2,4-dichlorophenol) and accounting for temperature-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.